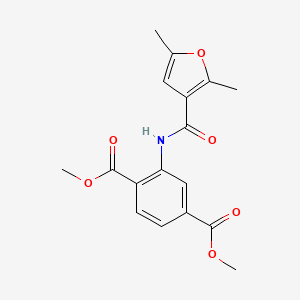

Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate

Description

Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate is a synthetic organic compound featuring a terephthalate ester core substituted with a 2,5-dimethylfuran-3-carboxamido group. This structure combines aromatic ester functionality with a heterocyclic furan moiety, making it relevant in materials science, pharmaceutical intermediates, and polymer chemistry.

Properties

IUPAC Name |

dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-9-7-13(10(2)24-9)15(19)18-14-8-11(16(20)22-3)5-6-12(14)17(21)23-4/h5-8H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLGPJNTSNIEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out in an organic solvent. The process may involve steps such as esterification, amidation, and purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amido group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include dimethyl terephthalate, nitro-/chloro-substituted terephthalate derivatives, and 2,5-dimethylfuran. The table below summarizes their properties:

Notes:

Stability and Reactivity

- Electrophilic Substitution : The nitro group in the analog () enhances electrophilic reactivity, whereas the dimethylfuran substituent may direct reactions to the furan’s α-positions .

Biological Activity

Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Terephthalate Backbone : Provides rigidity and stability to the molecule.

- Dimethyl Furan Moiety : Imparts unique electronic properties that may influence biological interactions.

- Amido Group : Enhances solubility and may facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : The furan moiety is known for its potential antioxidant capabilities, which can protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Some derivatives of furan-containing compounds have shown promise in inhibiting tumor growth in various cancer models.

- Neuroprotective Effects : The antioxidant properties may help protect neuronal cells from damage associated with neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature reveals several studies investigating the biological activity of compounds related to this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of furan derivatives.

- Findings : Compounds similar to this compound demonstrated significant inhibition of TNF-alpha production in macrophages.

- : Suggests potential for development as anti-inflammatory agents.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7).

- : Highlights its potential as a lead compound for anticancer drug development.

-

Neuroprotective Study :

- Objective : To investigate protective effects against oxidative stress in neuronal cells.

- Findings : Demonstrated significant reduction in reactive oxygen species (ROS) levels in treated neuronal cultures.

- : Supports further exploration for neuroprotective applications.

Data Table

The following table summarizes key findings from studies related to the biological activity of this compound:

| Study Focus | Methodology | Key Findings | |

|---|---|---|---|

| Anti-inflammatory Effects | Cell culture assays | Inhibition of TNF-alpha production | Potential anti-inflammatory agent |

| Anticancer Activity | Cytotoxicity assays | Dose-dependent cytotoxicity in MCF-7 cells | Candidate for anticancer drug |

| Neuroprotective Effects | Neuronal cell assays | Reduction in ROS levels | Neuroprotective potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.